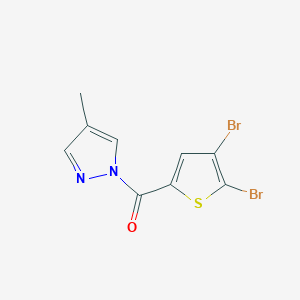
(4,5-dibromothiophen-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a synthetic organic compound that features a thienyl group substituted with two bromine atoms and a pyrazolyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the following steps:
Bromination of 2-thiophenecarboxaldehyde: The starting material, 2-thiophenecarboxaldehyde, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4,5-dibromo-2-thiophenecarboxaldehyde.
Formation of the pyrazolyl group: The 4,5-dibromo-2-thiophenecarboxaldehyde is then reacted with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate to form the desired product, (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atoms on the thienyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Potential applications in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
(4,5-Dichloro-2-thienyl)(4-methyl-1H-pyrazol-1-yl)methanone: Similar structure but with chlorine atoms instead of bromine.
(4,5-Dibromo-2-thienyl)(1H-pyrazol-1-yl)methanone: Lacks the methyl group on the pyrazole ring.
Uniqueness:
- The presence of bromine atoms can influence the compound’s reactivity and electronic properties, making it distinct from its chlorinated analogs.
- The methyl group on the pyrazole ring can affect the compound’s steric and electronic characteristics, potentially altering its biological activity and chemical reactivity.
This detailed overview provides a comprehensive understanding of (4,5-DIBROMO-2-THIENYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H6Br2N2OS |
|---|---|
Molecular Weight |
350.03 g/mol |
IUPAC Name |
(4,5-dibromothiophen-2-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H6Br2N2OS/c1-5-3-12-13(4-5)9(14)7-2-6(10)8(11)15-7/h2-4H,1H3 |
InChI Key |
DQWDYCCCGXUDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















